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Compound of Interest

Compound Name: CDD-1819

Cat. No.: B12383230 Get Quote

This guide provides a comparative overview of the safety profiles of SHR-1819 and dupilumab,

two monoclonal antibodies targeting the alpha subunit of the interleukin-4 receptor (IL-4Rα).

The information is intended for researchers, scientists, and drug development professionals to

facilitate an objective understanding of the available safety data for these two therapeutic

agents.

Introduction
SHR-1819 is a novel, humanized IgG1 kappa monoclonal antibody currently in clinical

development for the treatment of type 2 inflammatory diseases. Dupilumab is a fully human

monoclonal antibody that also targets IL-4Rα and is approved for the treatment of several type

2 inflammatory conditions, including atopic dermatitis, asthma, and chronic rhinosinusitis with

nasal polyposis. Both drugs share a common mechanism of action by blocking the signaling of

interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of type 2 inflammation. This

comparison is based on currently available data from clinical trials.

Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in

clinical trials for SHR-1819 and dupilumab. It is important to note that the data for SHR-1819 is

from a Phase I study in healthy volunteers, while the data for dupilumab is from larger, later-

phase trials in patients with atopic dermatitis. This difference in study populations and trial

designs should be considered when comparing the safety profiles.
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Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) for SHR-1819 in Healthy

Subjects[1]

Adverse Event Category SHR-1819 (N=33) n (%) Placebo (N=9) n (%)

Any TEAE 32 (97.0) 9 (100)

Mild TEAEs 24 (72.7) 7 (77.8)

Moderate TEAEs 8 (24.2) 1 (11.1)

Severe TEAEs 0 (0) 1 (11.1) *

Treatment-Related AEs 28 (84.8) 7 (77.8)

*Not related to the study drug.[1]

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) with Dupilumab in Adults

with Atopic Dermatitis (SOLO 1 & SOLO 2 Pooled Data)

Adverse Event (≥1%)
Dupilumab 300 mg Q2W
(N=487) n (%)

Placebo (N=488) n (%)

Injection site reactions 49 (10.1) 28 (5.7)

Conjunctivitis 49 (10.1) 11 (2.3)

Nasopharyngitis 47 (9.7) 45 (9.2)

Headache 24 (4.9) 20 (4.1)

Upper respiratory tract

infection
23 (4.7) 19 (3.9)

Atopic dermatitis 16 (3.3) 68 (13.9)

Oral herpes 16 (3.3) 8 (1.6)

Allergic conjunctivitis 8 (1.6) 2 (0.4)

Data adapted from publicly available information on dupilumab clinical trials.
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Experimental Protocols
SHR-1819 Phase I Clinical Trial Methodology[1][2]
The safety and tolerability of SHR-1819 were evaluated in a randomized, double-blind,

placebo-controlled, single-ascending-dose Phase I study.

Study Population: Healthy adult subjects.

Study Design: A total of 42 subjects were randomized to receive a single subcutaneous

injection of either SHR-1819 or a placebo. The study involved five dose-escalation cohorts:

60 mg, 120 mg, 240 mg, 360 mg, and 720 mg.

Randomization: In each cohort, subjects were randomized to receive either SHR-1819 or a

placebo.

Safety Assessments: Safety and tolerability were the primary endpoints and were assessed

through the monitoring of adverse events (AEs), vital signs, physical examinations, and

clinical laboratory tests throughout the study.

Pharmacokinetics and Pharmacodynamics: Blood samples were collected at various time

points to evaluate the pharmacokinetic profile of SHR-1819 and its effect on biomarkers of

type 2 inflammation, such as TARC/CCL17 and IgE.[1]

Dupilumab Phase III Clinical Trial Methodology (SOLO 1
and SOLO 2)[3]
The safety and efficacy of dupilumab were extensively studied in two identical, randomized,

double-blind, placebo-controlled Phase III trials (SOLO 1 and SOLO 2) in adult patients with

moderate-to-severe atopic dermatitis.

Study Population: Adult patients (≥18 years of age) with moderate-to-severe atopic dermatitis

whose disease was not adequately controlled with topical medications.

Study Design: Patients were randomized to one of three treatment groups for 16 weeks:

Dupilumab 300 mg subcutaneously every two weeks.
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Dupilumab 300 mg subcutaneously weekly.

Placebo subcutaneously every week.

Safety Assessments: Safety was a key endpoint and was evaluated by monitoring the

incidence and severity of adverse events.

Efficacy Assessments: The primary efficacy endpoints were the proportion of patients with an

Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) and a ≥2-point

improvement from baseline, and the proportion of patients achieving a 75% reduction in the

Eczema Area and Severity Index (EASI-75) at week 16.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of IL-4Rα blockade and the general

workflow of the clinical trials discussed.
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Caption: Mechanism of Action of IL-4Rα Blockade by SHR-1819 and Dupilumab.
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Caption: Generalized Clinical Trial Workflow for Safety and Efficacy Assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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